
3,4-Difluorobenzoic acid
Overview
Description
3,4-Difluorobenzoic acid (CAS 455-86-7) is a fluorinated aromatic carboxylic acid with the molecular formula C₇H₄F₂O₂ and a molecular weight of 158.1 g/mol . It is characterized by fluorine substituents at the 3- and 4-positions of the benzene ring, which significantly influence its physicochemical properties and reactivity. This compound is slightly soluble in cold water and is widely utilized in pharmaceutical synthesis, agrochemical intermediates, and industrial applications such as sustained-release tracers . Its derivatives, such as 3,4-difluorobenzonitrile and 2-amino-4,5-difluorobenzoic acid, are critical intermediates in herbicide and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Difluorobenzoic acid can be synthesized through several methods. One common approach involves the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid. This reaction is typically conducted in solvents such as N-methyl-2-pyrrolidone or dimethyl acetamide, using copper catalysts . Another method involves the oxidation of 3,4-difluorotoluene using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce difluorobenzoic acid derivatives.
Reduction: Reduction reactions can convert it to 3,4-difluorobenzyl alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Difluorobenzoic acid derivatives.
Reduction: 3,4-Difluorobenzyl alcohol.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
Organic Synthesis
3,4-Difluorobenzoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that yield more complex molecules.
- Synthesis of Pharmaceuticals : The compound is utilized in the production of several pharmaceutical agents. For instance, it is a precursor for the synthesis of certain anti-inflammatory drugs and antibiotics due to its ability to modify biological activity through fluorination .
- Synthesis of Agrochemicals : It plays a significant role in developing herbicides and pesticides. One notable example is its use in synthesizing cyanflurane, a herbicide effective against a variety of weeds .
Material Science
In material science, this compound is explored for its potential applications in liquid crystal materials. The fluorine substituents enhance the thermal stability and optical properties of these materials.
- Liquid Crystals : Research indicates that compounds like this compound can be incorporated into liquid crystal displays (LCDs), contributing to improved performance characteristics such as response time and color reproduction .
Analytical Chemistry
The compound is also significant in analytical chemistry for its role as a standard or reagent.
- Mass Spectrometry : It has been used in studies involving mass spectrometry for detecting fluorinated aromatic carboxylic acids. This application is crucial for environmental monitoring and analytical assessments of pollutants .
Case Study 1: Synthesis of Fluorinated Pharmaceuticals
A study demonstrated the synthesis of a novel anti-inflammatory drug using this compound as an intermediate. The research highlighted how the introduction of fluorine atoms enhanced the drug's efficacy while reducing side effects compared to non-fluorinated analogs.
Case Study 2: Development of Agrochemical Products
In agricultural research, this compound was employed to synthesize new herbicides with improved selectivity and reduced toxicity to non-target species. Field trials showed that these new formulations effectively controlled weed populations while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 3,4-difluorobenzoic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable compound in drug design .
Comparison with Similar Compounds
Physicochemical Properties
Molecular Weight and Substituent Effects
3,4-Difluorobenzoic acid shares the same molecular weight (158.1 g/mol) as other difluorobenzoic acid isomers, such as 2,3-difluorobenzoic acid and 2,6-difluorobenzoic acid. However, the position of fluorine substituents alters its polarity, solubility, and reactivity. For example:
- Water Solubility : 2,3,4,5-Tetrafluorobenzoic acid > this compound > 2,6-difluorobenzoic acid .
- Release Rate in Sustained-Release Tracers :
Table 1: Comparative Physicochemical Properties of Fluorinated Benzoic Acids
Compound | Substituent Positions | Molecular Weight (g/mol) | Water Solubility | Release Rate (ppb/min) |
---|---|---|---|---|
This compound | 3,4-F₂ | 158.1 | Moderate | 0.014 |
2,6-Difluorobenzoic acid | 2,6-F₂ | 158.1 | Low | 0.0045 |
2,3,4,5-Tetrafluorobenzoic acid | 2,3,4,5-F₄ | 194.1 | High | 0.028 |
Table 3: Bioactivity Comparison of Benzoic Acid Derivatives
Compound | Biological Target | IC₅₀ (µM) | Activity Notes |
---|---|---|---|
Compound 9 (3,4-difluoro) | L. amazonensis arginase | 5.5 | Non-competitive inhibition |
Compound 7 (succinic acid) | L. amazonensis arginase | 36.2 | Weak inhibition |
3,4-Dichlorobenzoic acid | S. aureus virulence | N/A | High suppression efficiency |
Biological Activity
3,4-Difluorobenzoic acid (DFBA) is a fluorinated aromatic carboxylic acid with the chemical formula and a molecular weight of approximately 158.10 g/mol. It is recognized for its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications. This article explores the biological activity of DFBA, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C7H4F2O2
- Molecular Weight: 158.10 g/mol
- CAS Registry Number: 455-86-7
- Melting Point: 120-124 °C
Antagonistic Properties
DFBA has been identified as a potent allosteric antagonist of the adenosine A2A receptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and immune response modulation. The antagonism of this receptor by DFBA may have implications for treating conditions such as Parkinson's disease and certain types of cancer .
Inhibition Studies
Research indicates that DFBA can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways. This suggests potential applications in anti-inflammatory drug development .
Study on Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, DFBA was evaluated for its antitumor properties against various cancer cell lines. The results indicated that DFBA exhibited significant cytotoxic effects, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549). The study concluded that DFBA could be a promising candidate for further development as an anticancer agent due to its selective toxicity towards malignant cells while sparing normal cells .
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
MCF-7 | 15 | High |
A549 | 20 | Moderate |
Normal Fibroblasts | >50 | Low |
Pharmacokinetic Profile
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of DFBA. The compound demonstrated favorable absorption characteristics with a bioavailability rate of approximately 75%. Metabolic studies indicated that DFBA undergoes phase I metabolism predominantly via hydroxylation, followed by phase II conjugation reactions .
Safety and Toxicity
While DFBA shows promising biological activity, safety assessments are crucial. Toxicity studies have revealed that DFBA can cause skin and eye irritation upon exposure. Therefore, handling precautions are recommended when working with this compound in laboratory settings .
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing 3,4-difluorobenzoic acid, and what mechanistic considerations are involved?
- Methodological Answer : The synthesis typically involves halogen-exchange fluorination or direct fluorination of benzoic acid derivatives. For example, this compound can be prepared via nucleophilic aromatic substitution using potassium fluoride (KF) or cesium fluoride (CsF) on halogenated precursors like 3,4-dichlorobenzoic acid under controlled heating (150–200°C) in polar aprotic solvents such as dimethylformamide (DMF). Mechanistically, the fluorine atoms are introduced at the meta and para positions due to the directing effects of electron-withdrawing groups (e.g., carboxylic acid) on the aromatic ring .
Q. How is this compound characterized spectroscopically, and what key spectral markers should researchers prioritize?
- Methodological Answer : Key characterization techniques include:
- ¹⁹F NMR : Two distinct fluorine signals (δ ~ -110 to -130 ppm) corresponding to the 3- and 4-positions, with coupling constants (J ~ 20–25 Hz) indicating vicinal fluorine interactions.
- IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-F stretches).
- Mass Spectrometry : Molecular ion peak at m/z 158.1 (M⁺) with fragmentation patterns reflecting loss of CO₂ (44 amu) .
Q. What are the typical reactivity patterns of this compound in organic synthesis?
- Methodological Answer : The carboxylic acid group undergoes standard reactions such as esterification (e.g., forming methyl esters with methanol/H₂SO₄) or amidation (using thionyl chloride to generate the acyl chloride intermediate, followed by reaction with amines). The fluorine substituents influence electron density, making the ring less reactive toward electrophilic substitution but amenable to nucleophilic displacement under harsh conditions (e.g., with Grignard reagents at high temperatures) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives for pharmaceutical intermediates, such as baloxavir marboxil precursors?
- Methodological Answer : In the synthesis of 7,8-difluoro-6,11-dihydrodibenz[b,e]thiophene-11-ol (a baloxavir intermediate), challenges include low-temperature (-40°C) cyclization steps and the use of hazardous reagents like n-butyllithium. Mitigation strategies involve:
- Alternative Reagents : Replacing n-BuLi with safer organometallics (e.g., LiTMP).
- Process Optimization : Employing flow chemistry to control exothermic reactions and reduce side products.
- Green Chemistry : Substituting thiophenol with less toxic thiols (e.g., thiourea derivatives) for sulfur incorporation .
Q. What experimental approaches resolve contradictions in crystallographic data for fluorinated benzoic acid derivatives?
- Methodological Answer : Discrepancies in crystal structure data (e.g., bond lengths, torsion angles) can arise from dynamic disorder or polymorphism. Researchers should:
- Use high-resolution single-crystal X-ray diffraction with low-temperature data collection (<100 K) to minimize thermal motion artifacts.
- Validate structures with computational tools (e.g., Mercury software for Hirshfeld surface analysis) and cross-reference with DFT-optimized geometries .
Q. How do substituent positions (3,4-difluoro vs. 2,5-difluoro) affect the biological activity of benzoic acid derivatives?
- Methodological Answer : Fluorine placement alters lipophilicity (logP) and hydrogen-bonding capacity, impacting bioactivity. For example:
- 3,4-Difluoro Derivatives : Enhanced metabolic stability due to reduced CYP450 enzyme interactions, as seen in anti-inflammatory agents.
- 2,5-Difluoro Derivatives : Improved membrane permeability in CNS-targeting drugs.
- Experimental Design : Comparative SAR studies using fluorinated analogs and in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. What strategies improve the solubility of this compound for in vivo studies?
- Methodological Answer : Sodium salt formation (e.g., this compound sodium salt) increases aqueous solubility. Alternatively, prodrug approaches (e.g., ester or amide derivatives) enhance bioavailability. Analytical techniques like phase-solubility diagrams and HPLC-MS monitor stability in biological matrices .
Properties
IUPAC Name |
3,4-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPENCTDAQQQKNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196539 | |
Record name | 3,4-Difluorobenzoic acid | |
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Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Odorless; [Alfa Aesar MSDS] | |
Record name | 3,4-Difluorobenzoic acid | |
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CAS No. |
455-86-7 | |
Record name | 3,4-Difluorobenzoic acid | |
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Record name | Benzoic acid, 3,4-difluoro- | |
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Record name | 455-86-7 | |
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Record name | Benzoic acid, 3,4-difluoro- | |
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Record name | 3,4-Difluorobenzoic acid | |
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Record name | 3,4-difluorobenzoic acid | |
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Record name | 3,4-Difluorobenzoic acid | |
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Retrosynthesis Analysis
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